

N-Benzyl-N-ethylaniline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzyl-N-ethylaniline**

Cat. No.: **B1678212**

[Get Quote](#)

An In-depth Technical Guide to N-Benzyl-N-ethylaniline

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **N-Benzyl-N-ethylaniline**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

N-Benzyl-N-ethylaniline is a tertiary amine that appears as a colorless to light yellow or amber oily liquid.^{[1][2][3]} It is recognized for its utility as an intermediate in the synthesis of dyes and other organic compounds.^{[1][4]}

Structure:

- IUPAC Name: **N-benzyl-N-ethylaniline**^[2]
- Synonyms: N-Ethyl-N-phenylbenzylamine, Ethylbenzylaniline^{[5][6][7]}
- CAS Number: 92-59-1^{[5][6][8]}
- Chemical Formula: C₁₅H₁₇N^{[3][6][8]}
- SMILES: CCN(CC1=CC=CC=C1)C2=CC=CC=C2^{[2][8]}

The molecular structure consists of an ethyl group and a benzyl group attached to the nitrogen atom of an aniline molecule.

Physicochemical Data:

A summary of the key quantitative properties of **N-Benzyl-N-ethylaniline** is presented below.

Property	Value	Source(s)
Molecular Weight	211.30 g/mol	[2][6]
Melting Point	34-36 °C	[8][9][10]
Boiling Point	163-164 °C @ 6 mmHg 285 °C	[1][8] [9]
Density	1.029 g/mL at 25 °C	[1][10][11]
Refractive Index	1.595 at 20 °C 1.5938 at 23 °C	[1][8] [2]
Flash Point	> 230 °F (> 110 °C)	[1][9][11]
Water Solubility	Insoluble (<0.1 g/100 mL at 22 °C)	[1][2][10][11]
Log P (Octanol/Water)	4.382	[5]
Vapor Pressure	0.013 Pa at 20 °C	[1]

Experimental Protocols

Several methods for the synthesis of **N-Benzyl-N-ethylaniline** have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Synthesis from N-Ethylaniline and Benzyl Alcohol

This method involves the condensation reaction between N-ethylaniline and benzyl alcohol, facilitated by a phosphite catalyst.

- Materials:

- N-ethylaniline (182 parts)

- Benzyl alcohol (170 parts)
- Triphenyl phosphite (10 parts)
- Procedure:
 - Combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite in a suitable reaction vessel with stirring.[12][13]
 - Heat the mixture to an internal temperature of 184 °C, at which point the elimination of water begins.[12][13]
 - Continue to heat the mixture, raising the internal temperature to 210 °C over a period of 8 hours.[12][13]
 - During this time, collect the water that distills off (approximately 25 parts). The condensation is complete when water evolution ceases.[12][13]
 - After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol under reduced pressure.[12][13]
 - The final product, **N-Benzyl-N-ethylaniline**, is then purified by vacuum distillation, collecting the fraction boiling at 140-144 °C / 5 mmHg.[12] This procedure yields approximately 276 parts of the product (87% of theoretical yield).[12][13]

Protocol 2: Synthesis from N-Ethylaniline and Benzyl Chloride

This protocol describes the alkylation of N-ethylaniline with benzyl chloride, often carried out in the presence of a base.

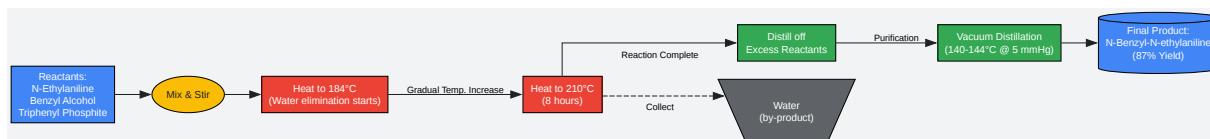
- Materials:
 - N-ethylaniline
 - Benzyl chloride
 - Aqueous caustic soda (Sodium Hydroxide solution) or Sodium Carbonate[9][14]

- Procedure using Sodium Carbonate:
 - To a reaction vessel, add 750 parts by weight of sodium carbonate to a suitable amount of water.[14]
 - Add 1400 parts by weight of N-ethylaniline and a phase-transfer catalyst (e.g., 38 parts of N,N-dimethyl-C₁₂-C₁₄-alkylamine).[14]
 - Heat the stirred mixture to 80 °C.[14]
 - Slowly add 1496 parts by weight of benzyl chloride, maintaining the reaction temperature between 94-96 °C by cooling as necessary due to the exothermic nature of the reaction. [14]
 - After the addition is complete, continue stirring at this temperature for 12 hours.[14]
 - Cool the reaction mixture and add water to dissolve the inorganic salts. Allow the phases to separate.[14]
 - The upper organic phase, consisting of crude **N-Benzyl-N-ethylaniline**, can be separated for further purification if required.[14]

An alternative approach involves reacting N-ethylaniline with benzyl chloride for 10 hours, followed by heating at 100 °C for 12 hours. The mixture is then washed with sodium hydroxide solution and purified by vacuum distillation.[9]

Mandatory Visualization

The following diagram illustrates the synthesis workflow for **N-Benzyl-N-ethylaniline** from N-ethylaniline and benzyl alcohol, as detailed in Protocol 1.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **N-Benzyl-N-ethylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-N-ethylaniline | 92-59-1 [chemicalbook.com]
- 2. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nbinfo.com [nbinfo.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. China CAS NO.92-59-1 N-Benzyl-N-ethylaniline/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 10. N-Benzyl-N-ethylaniline, CasNo.92-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 11. chembk.com [chembk.com]

- 12. Synthesis routes of N-Benzyl-N-ethylaniline [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [N-Benzyl-N-ethylaniline chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678212#n-benzyl-n-ethylaniline-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com